molecular formula C9H12N2O2 B6437133 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548985-58-4

4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine

Cat. No. B6437133
CAS RN: 2548985-58-4
M. Wt: 180.20 g/mol
InChI Key: XHVZBIDLMUYLHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” is not explicitly described in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” are not explicitly described in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” are not explicitly described in the retrieved papers .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

The compound “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” contains an oxetane ring, which is a three-membered cyclic ether . This oxetane motif has been used in the synthesis of new oxetane derivatives . The oxetane ring can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Improvement of Drugs’ Physicochemical Properties

Oxetanes have been employed to improve drugs’ physicochemical properties . The presence of an oxetane ring in “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” could potentially enhance the drug’s solubility, stability, and bioavailability .

Development of EZH2 Inhibitors

“4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” has been used in the development of EZH2 inhibitors . EZH2 is a therapeutic target in cancer treatment, and the development of small molecule inhibitors that block EZH2 enzymatic function has been a focus of drug discovery programs .

Ligand-Based and Property-Based Design Strategies

The compound has been used in ligand-based and property-based design strategies to address metabolic stability and thermodynamic solubility issues associated with previous lead compounds . This has led to the optimization of the physicochemical properties and potency of the resulting compounds .

Formation of Spirocyclic Azetidine-Oxetane

The compound has been used in the generation of a spirocyclic azetidine-oxetane . This transformation was successful and could potentially be used in the development of new therapeutic agents .

Ring Expansion Studies

The compound has been used in studies investigating ring expansion . These studies have provided valuable insights into the reactivity of oxetanes and have potential applications in the development of new synthetic methodologies .

Mechanism of Action

Target of Action

The primary target of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins. It is involved in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

4-Methyl-6-[(oxetan-2-yl)methoxy]pyrimidine acts as an inhibitor of the EZH2 enzyme . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. The disruption of this pathway can lead to the activation of previously silenced genes, influencing various downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine have been optimized for oral bioavailability . The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability . .

Result of Action

The molecular effect of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine’s action is the reduction of H3K27me3 levels due to EZH2 inhibition . On a cellular level, this can lead to changes in gene expression patterns, potentially influencing cell proliferation and differentiation . The exact cellular effects would depend on the specific cellular context and the set of genes affected.

Safety and Hazards

The safety and hazards associated with “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” are not explicitly described in the retrieved papers .

Future Directions

The future directions for research on “4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine” are not explicitly described in the retrieved papers .

properties

IUPAC Name

4-methyl-6-(oxetan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-9(11-6-10-7)13-5-8-2-3-12-8/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVZBIDLMUYLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-[(oxetan-2-yl)methoxy]pyrimidine

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